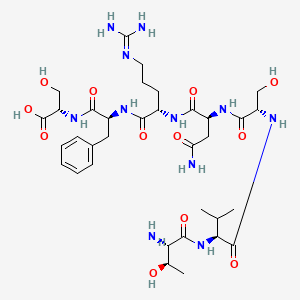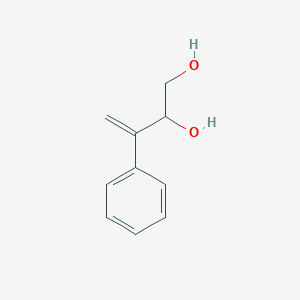
3-Butene-1,2-diol, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butene-1,2-diol, 3-phenyl- is an organic compound with the molecular formula C10H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a phenyl group (a benzene ring) attached to the third carbon of the butene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Butene-1,2-diol, 3-phenyl- can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the hydroxylation of 3-phenyl-1-butene using osmium tetroxide (OsO4) as a catalyst can yield 3-Butene-1,2-diol, 3-phenyl- under mild conditions . Another method involves the deoxydehydration (DODH) of erythritol, a biobased precursor, in a continuous flow process .
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 3-phenyl- typically involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The continuous flow process mentioned earlier is particularly advantageous for industrial applications due to its scalability and robustness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butene-1,2-diol, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields saturated diols.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Butene-1,2-diol, 3-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a building block for the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Butene-1,2-diol, 3-phenyl- involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1,2-propanediol: Similar structure but with a different carbon chain length.
3-Phenyl-1,2-ethanediol: Another diol with a shorter carbon chain.
3-Phenyl-1-butanol: Contains a hydroxyl group but lacks the second hydroxyl group present in 3-Butene-1,2-diol, 3-phenyl-.
Uniqueness
3-Butene-1,2-diol, 3-phenyl- is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
188481-67-6 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,10-12H,1,7H2 |
InChI-Schlüssel |
VYQFJGZTBGKQAV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
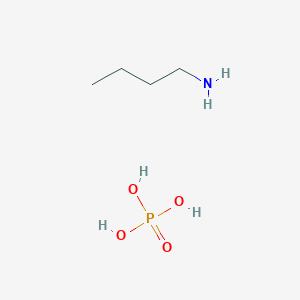

![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
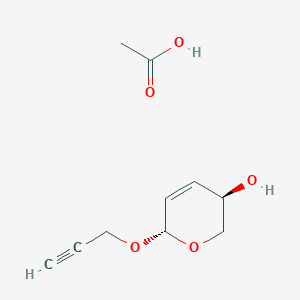
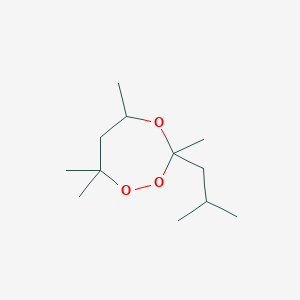
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
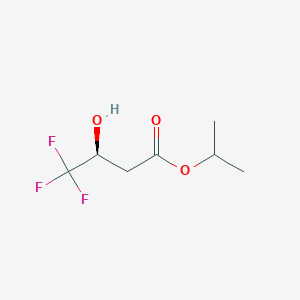
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
